molecular formula C27H27NO B103324 Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- CAS No. 15183-49-0

Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-

Cat. No. B103324
CAS RN: 15183-49-0
M. Wt: 381.5 g/mol
InChI Key: ADTXAZSYKPOUSZ-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a spirooxetane derivative, which means it contains an oxetane ring and a spiro center. The spiro center is a carbon atom that is shared by two nonadjacent rings, which gives the compound its distinct three-dimensional structure. In

Mechanism Of Action

The mechanism of action of Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs and as an electron-donor in organic solar cells. The spiro center of the molecule allows for efficient charge transport, which is essential for the proper functioning of these devices.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- is its high purity and yield. This makes it an ideal compound for use in lab experiments. Additionally, the compound has excellent electron transport properties, which makes it useful in various electronic devices.
One of the limitations of Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- is that it is relatively expensive to synthesize. This can limit its widespread use in research applications.

Future Directions

There are several future directions for research on Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-. One area of interest is in the development of more efficient OLEDs and organic solar cells. Researchers are exploring ways to improve the charge transport properties of the compound to increase the efficiency of these devices.
Another area of interest is in the development of new spirooxetane derivatives with improved properties. Researchers are exploring ways to modify the structure of Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- to improve its electron transport properties and reduce its cost of synthesis.
Conclusion
Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- is a unique spirooxetane derivative that has gained significant attention in scientific research. The compound has promising applications in various fields, including OLEDs and organic solar cells. While the mechanism of action of the compound is not fully understood, its excellent electron transport properties make it a promising candidate for use in electronic devices. Future research will focus on improving the properties of the compound and developing new spirooxetane derivatives with improved properties.

Synthesis Methods

The synthesis of Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- involves the reaction of 9-phenylfluorene-2-carboxylic acid with sec-butylamine and ethyl chloroacetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate spirooxetane, which then undergoes a ring-opening reaction to form the final product. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- has shown promising applications in various scientific research fields. One of the primary areas of interest is in the development of organic light-emitting diodes (OLEDs). OLEDs are a type of technology that is used in electronic devices such as smartphones and televisions. Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- has been found to have excellent electron transport properties, which makes it an ideal candidate for use as a hole-transporting material in OLEDs.
Another area of interest is in the development of organic solar cells. Organic solar cells are a type of photovoltaic cell that uses organic materials to convert sunlight into electricity. Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl- has been found to have a high power conversion efficiency, making it a promising candidate for use in organic solar cells.

properties

CAS RN

15183-49-0

Product Name

Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-

Molecular Formula

C27H27NO

Molecular Weight

381.5 g/mol

IUPAC Name

N-butan-2-yl-3'-ethyl-3'-phenylspiro[fluorene-9,4'-oxetane]-2'-imine

InChI

InChI=1S/C27H27NO/c1-4-19(3)28-25-26(5-2,20-13-7-6-8-14-20)27(29-25)23-17-11-9-15-21(23)22-16-10-12-18-24(22)27/h6-19H,4-5H2,1-3H3

InChI Key

ADTXAZSYKPOUSZ-UHFFFAOYSA-N

SMILES

CCC(C)N=C1C(C2(O1)C3=CC=CC=C3C4=CC=CC=C24)(CC)C5=CC=CC=C5

Canonical SMILES

CCC(C)N=C1C(C2(O1)C3=CC=CC=C3C4=CC=CC=C24)(CC)C5=CC=CC=C5

synonyms

N-sec-Butyl-3'-ethyl-3'-phenylspiro[9H-fluorene-9,2'-oxetan]-4'-imine

Origin of Product

United States

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